1,3-Dimethyl-2-phenoxybenzene
Description
1,3-Dimethyl-2-phenoxybenzene (CAS: Not explicitly provided; referred to as compound 2 in ) is a diaryl ether derivative featuring two methyl groups at the 1- and 3-positions of the benzene ring and a phenoxy substituent at the 2-position. It is synthesized via oxidative dearomatization reactions, as demonstrated in the conversion of phenols to substituted cyclohexadienones and diaryl ethers using λ³- and λ⁵-iodane reagents . The compound exhibits conformational chirality in the solid state due to restricted rotation of the phenoxy group, forming chiral crystals without external chiral agents .
Properties
CAS No. |
22040-02-4 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI Key |
LUBUOSHGCFAFRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=CC=C2 |
Synonyms |
1,3-dimethyl-2-phenoxybenzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 1,3-dimethyl-2-phenoxybenzene, enabling comparisons of steric, electronic, and crystallographic properties:
Phenoxybenzene (4b)
- Structure : A simple diaryl ether lacking methyl substituents.
- Key Differences: Steric Effects: The absence of methyl groups reduces steric hindrance, allowing freer rotation of the phenoxy moiety. This results in non-chiral crystals in the solid state . Reactivity: Less steric shielding may enhance susceptibility to electrophilic substitution reactions compared to methylated derivatives.
1,3,5-Trimethyl-2-phenoxybenzene (4d)
- Structure : Features three methyl groups at the 1-, 3-, and 5-positions.
Di(4-aminophenyl) Ether (Compound 3 in )
- Structure: A diaryl ether with amino groups at the para positions.
- Key Differences: Hydrogen Bonding: Amino groups enable hydrogen bonding, influencing crystal packing and solubility. This contrasts with the hydrophobic methyl groups in this compound . Chirality: Forms chiral crystals like this compound, but the driving force (hydrogen bonding vs. steric hindrance) differs.
1-(3,3-Dichloroallyloxy)-2-nitrobenzene
- Structure : A nitro-substituted benzene with a dichloroallyloxy group.
- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, making the compound more electrophilic than methyl-substituted analogs.
Structural and Property Comparison Table
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